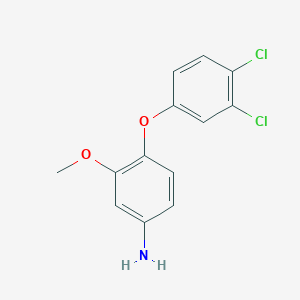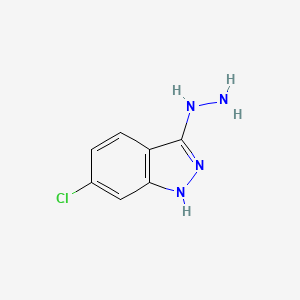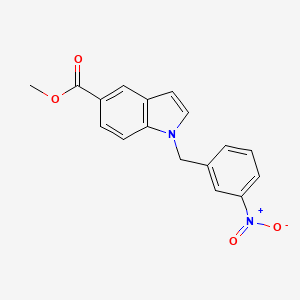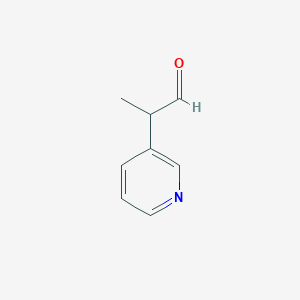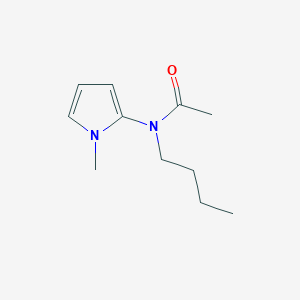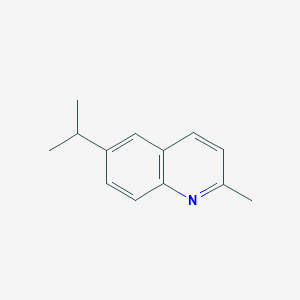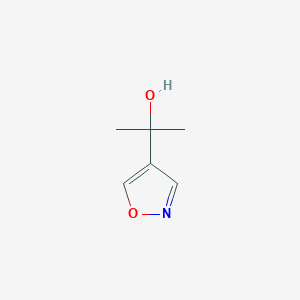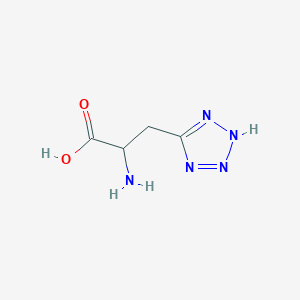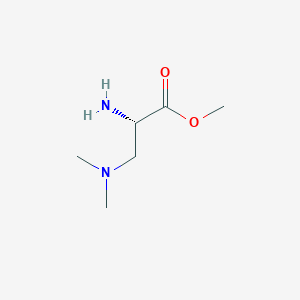
METHYL (2S)-2-AMINO-3-(DIMETHYLAMINO)PROPANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate is an organic compound with the molecular formula C6H14N2O2 It is a derivative of amino acids and is characterized by the presence of both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate can be synthesized through several methods. One common approach involves the reaction of dimethylamine with an appropriate ester precursor under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino esters.
Scientific Research Applications
Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to various physiological outcomes.
Comparison with Similar Compounds
- Methyl 3-(Dimethylamino)Propanoate
- Ethyl 2-Amino-3-(Dimethylamino)Propanoate
- Methyl 2-Amino-3-(Diethylamino)Propanoate
Comparison: Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H14N2O2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(dimethylamino)propanoate |
InChI |
InChI=1S/C6H14N2O2/c1-8(2)4-5(7)6(9)10-3/h5H,4,7H2,1-3H3/t5-/m0/s1 |
InChI Key |
PYNXDJSBDJANAG-YFKPBYRVSA-N |
Isomeric SMILES |
CN(C)C[C@@H](C(=O)OC)N |
Canonical SMILES |
CN(C)CC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


